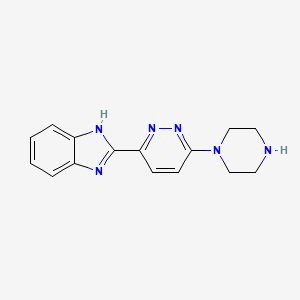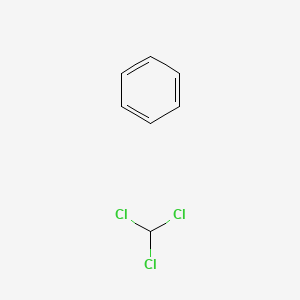
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group, a cyclohexanone ring, and a methyl ester functional group
準備方法
The synthesis of Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate typically involves the following steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Cyclohexanone Ring Formation: The cyclohexanone ring is introduced through a cyclization reaction, often involving a diketone precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve variations of these steps, optimized for large-scale synthesis. Common reagents used include benzoyl chloride, amines, diketones, and methanol, with catalysts such as sulfuric acid or hydrochloric acid.
化学反応の分析
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and resins.
作用機序
The mechanism of action of Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclohexanone ring and ester group contribute to the compound’s overall stability and reactivity, facilitating its interaction with various biological molecules.
類似化合物との比較
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate can be compared with similar compounds such as:
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds also contain benzoyl and ester groups but differ in their amino acid backbone.
Fmoc-L-glutamic acid α-benzyl ester: This compound features a benzyl ester group and is used in peptide synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
methyl 1-benzamido-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-20-14(19)15(9-7-12(17)8-10-15)16-13(18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,18) |
InChIキー |
NDLIJUWYPIWNAW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCC(=O)CC1)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8578358.png)

![7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B8578365.png)



![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8578386.png)

![4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]-2-methoxybenzoic acid](/img/structure/B8578401.png)





